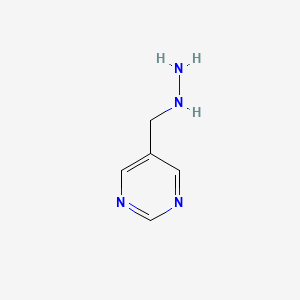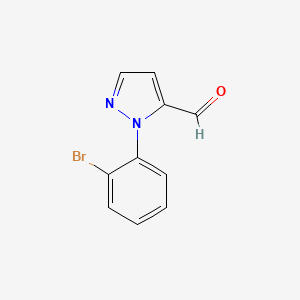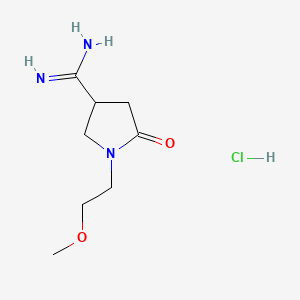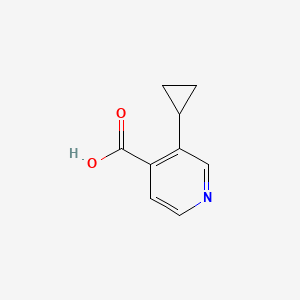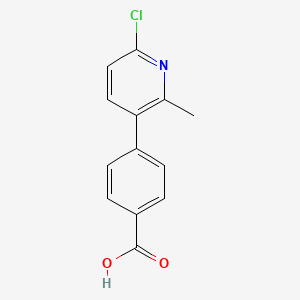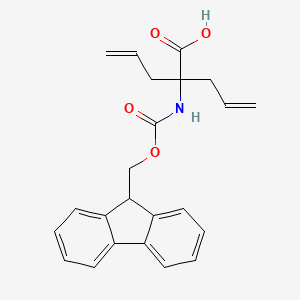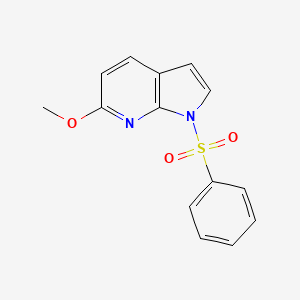![molecular formula C13H17NO B567912 3'H-Spiro[azepane-4,1'-isobenzofuran] CAS No. 1258430-91-9](/img/structure/B567912.png)
3'H-Spiro[azepane-4,1'-isobenzofuran]
Descripción general
Descripción
3’H-Spiro[azepane-4,1’-isobenzofuran] is a heterocyclic compound that features a spiro linkage between an azepane ring and an isobenzofuran moiety. This unique structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’H-Spiro[azepane-4,1’-isobenzofuran] typically involves the condensation of azepane derivatives with isobenzofuran precursors. One common method includes the use of ninhydrin and amino-naphthoquinones under mild conditions, followed by oxidative cleavage of the resulting vicinal diols . The reaction is usually carried out in acetic acid at room temperature, yielding the desired spiro compound in good to high yields.
Industrial Production Methods: While specific industrial production methods for 3’H-Spiro[azepane-4,1’-isobenzofuran] are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 3’H-Spiro[azepane-4,1’-isobenzofuran] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the spiro structure.
Substitution: The spiro compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include high-valence iodine reagents and periodic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodic acid can yield spiro[benzo[g]indole-2,1’-isobenzofuran] derivatives .
Aplicaciones Científicas De Investigación
3’H-Spiro[azepane-4,1’-isobenzofuran] has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3’H-Spiro[azepane-4,1’-isobenzofuran] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
- Spiro[benzo[g]indole-2,1’-isobenzofuran]
- Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]
- Spiro[cyclohexane-1,1’-isobenzofuran]
Comparison: 3’H-Spiro[azepane-4,1’-isobenzofuran] is unique due to its azepane ring, which imparts different chemical properties compared to other spiro compounds. For instance, spiro[benzo[g]indole-2,1’-isobenzofuran] contains an indole moiety, which affects its reactivity and biological activity differently . The presence of the azepane ring in 3’H-Spiro[azepane-4,1’-isobenzofuran] provides a distinct spatial arrangement, influencing its interaction with molecular targets and its overall stability.
Propiedades
IUPAC Name |
spiro[1H-2-benzofuran-3,4'-azepane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-5-12-11(4-1)10-15-13(12)6-3-8-14-9-7-13/h1-2,4-5,14H,3,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFFTQRPZBSBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)C3=CC=CC=C3CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737179 | |
| Record name | 3'H-Spiro[azepane-4,1'-[2]benzofuran] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258430-91-9 | |
| Record name | 3'H-Spiro[azepane-4,1'-[2]benzofuran] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

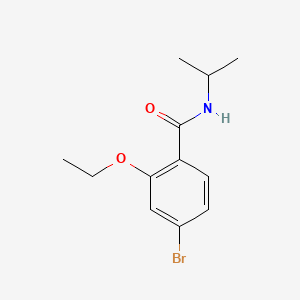
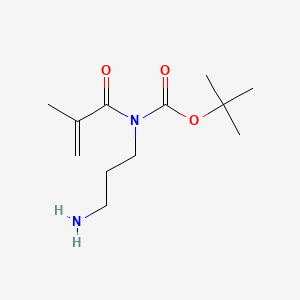
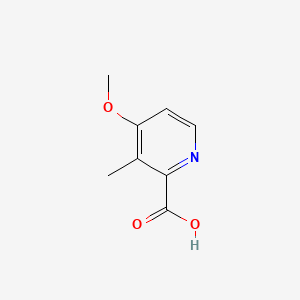


![(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B567837.png)
